Mead acid
Overview
Description
Mead acid, also known as 5,8,11-eicosatrienoic acid, is an n-9 polyunsaturated fatty acid (PUFA) and a marker of essential fatty acid deficiency . It is a carboxylic acid with a 20-carbon chain and three methylene-interrupted cis double bonds . The first double bond is located at the ninth carbon from the omega end .
Synthesis Analysis
Mead acid was first identified in rats fed a fat-deficient diet and was determined to be derived from oleic acid . In essential fatty acid (EFA) deficiency, Mead acid derived from oleic acid is synthesized rather than arachidonic acid (ARA) from linoleic acid (LA) .Molecular Structure Analysis
Mead acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration .Chemical Reactions Analysis
Mead acid can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It is distributed in various normal tissues and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase .Physical And Chemical Properties Analysis
Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration . Its molecular weight is 306.5 g/mol .Scientific Research Applications
Phenolic Compounds and Antioxidant Capacity
Mead (honey wine) has been studied for its phenolic content and antioxidant properties. Different types of honey, such as Cotton-Mezda, pine, and flower honeys, show variations in their phenolic acids and flavonoid contents. Protocatechuic acid and catechin were found to be the most abundant phenolic compounds. These findings suggest mead's potential as a source of antioxidants (Akalın, Bayram, & Anlı, 2017).
Impact of Nutritional Factors on Fermentation
Research indicates that the fermentation of mead can be influenced by nutritional factors such as nitrogen, minerals, and vitamins. These factors affect various fermentation parameters including fermentation rate, biomass, residual sugars, and ethanol content. This insight is crucial for optimizing mead production processes (Schwarz, Marcon, Delamare, & Echeverrigaray, 2021).
Organic Acid Content During Fermentation
The content of organic acids in mead wort significantly impacts the fermentation process. The study of these acids, such as medium-chain fatty acids, acetic, and succinic acids, provides valuable information for understanding and controlling mead fermentation (Sroka & Tuszyński, 2007).
Yeast Immobilization in Mead Production
Investigations into the use of immobilized yeast cells in mead production reveal impacts on the quality and aroma profile of mead. Different immobilization techniques, like single-layer Ca-alginate or double-layer alginate-chitosan, affect the production of volatile compounds, suggesting a potential avenue for enhancing mead's sensory properties (Pereira et al., 2014).
properties
IUPAC Name |
(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSRRHDPHVZAHH-YOILPLPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920487 | |
Record name | Mead acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,8,11-Eicosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mead acid | |
CAS RN |
20590-32-3 | |
Record name | Mead acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mead acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mead acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEAD ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,8,11-Eicosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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